Difloxacin D3 hydrochloride trihydrate

Description

Contextualization of Fluoroquinolone Antibiotics in Antimicrobial Research

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This mode of action results in rapid bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. The development of various generations of fluoroquinolones has introduced compounds with enhanced potency, expanded spectra of activity, and improved pharmacokinetic properties. Difloxacin (B1670560), a second-generation fluoroquinolone, is utilized in veterinary medicine to treat various bacterial infections. The continuous need for a comprehensive understanding of their behavior in biological systems drives the development of advanced analytical tools, including isotopically labeled internal standards.

Principles and Advantages of Stable Isotope Labeling in Drug Research and Development

Stable isotope labeling is a technique where an atom in a drug molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). acanthusresearch.com Deuterium, an isotope of hydrogen with an additional neutron, is a common choice for this purpose. The key principle behind this technique is that the substitution of an isotope results in a molecule with a higher mass but with chemical properties that are nearly identical to the original, unlabeled compound. acanthusresearch.com

This subtle change in mass is detectable by mass spectrometry (MS), allowing for the differentiation between the labeled and unlabeled forms of the molecule. The use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard. nih.govresearchgate.net This is because the internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and ionization process, thereby correcting for variations and improving the accuracy and precision of the measurement. texilajournal.comresearchgate.net

| Advantages of Stable Isotope Labeling in Drug Research | Description |

| Improved Accuracy and Precision | Co-elution and similar physicochemical properties allow the labeled standard to compensate for matrix effects and variability in sample processing and instrument response. texilajournal.comresearchgate.net |

| Enhanced Sensitivity and Specificity | Mass spectrometry can easily distinguish between the labeled internal standard and the unlabeled analyte, reducing background interference. |

| Reduced Inter-individual Variability | Helps to correct for differences in how samples from different individuals are processed and analyzed, leading to more reliable data in clinical studies. researchgate.net |

| Gold Standard for Bioanalytical Methods | Widely recognized by regulatory agencies as the preferred method for internal standardization in pharmacokinetic and metabolism studies. nih.gov |

Specific Significance of Deuterium Substitution in Difloxacin (Difloxacin D3)

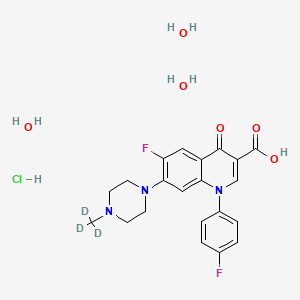

Difloxacin D3 hydrochloride trihydrate is the deuterated analog of difloxacin hydrochloride trihydrate. The "D3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in pharmaceutical research, particularly in the following areas:

Facilitation of Tracing and Quantitative Analytical Studies

The primary application of Difloxacin D3 is as an internal standard for the precise quantification of difloxacin in biological matrices such as plasma, urine, and tissues. researchgate.netnih.govtandfonline.com In a typical quantitative LC-MS analysis, a known amount of Difloxacin D3 is added to the biological sample containing an unknown concentration of difloxacin. Both compounds are then extracted and analyzed together.

Because Difloxacin D3 has nearly identical chemical and physical properties to difloxacin, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By comparing the MS signal of the analyte (difloxacin) to that of the internal standard (Difloxacin D3), a highly accurate and precise concentration of difloxacin in the original sample can be determined. This approach minimizes the impact of matrix effects, where other components in the biological sample can interfere with the ionization of the analyte, leading to inaccurate results. researchgate.net

A study on the determination of quinolones in bovine kidney utilized Difloxacin-d3 as an internal standard to ensure the accuracy of the analytical method. The use of a deuterated internal standard is crucial for compensating for matrix effects and ensuring reliable quantification in complex matrices like tissue samples.

Enhancements in Metabolic Profile Elucidation

Understanding the metabolic fate of a drug is a critical aspect of drug development. Stable isotope-labeled compounds like Difloxacin D3 play a crucial role in accurately characterizing the metabolic profile of difloxacin. While the deuterated compound itself is not typically used to study its own metabolism (as the deuterium substitution can sometimes alter metabolic rates, a phenomenon known as the kinetic isotope effect), its use as an internal standard is essential for the accurate quantification of the parent drug and its non-deuterated metabolites.

By ensuring the precise measurement of difloxacin concentrations over time, researchers can more reliably determine the rates of formation and elimination of its various metabolites. The major metabolites of difloxacin in humans include its glucuronide conjugate, as well as N-desmethyl and N-oxide metabolites. acanthusresearch.comnih.gov In camels, difloxacin is metabolized via N-demethylation to sarafloxacin and through oxidation to other metabolites. Accurate quantification, facilitated by a stable isotope-labeled internal standard, is paramount for constructing a comprehensive and reliable metabolic map.

Improvements in Pharmacokinetic Characterization

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. The determination of key pharmacokinetic parameters, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), relies on the accurate measurement of drug concentrations in biological fluids over time.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26ClF2N3O6 |

|---|---|

Molecular Weight |

492.9 g/mol |

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;trihydrate;hydrochloride |

InChI |

InChI=1S/C21H19F2N3O3.ClH.3H2O/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;;;;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H;3*1H2/i1D3;;;; |

InChI Key |

SQHQDGFUHKBUDY-HCUZFQMISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Difloxacin D3 Hydrochloride Trihydrate

Identification of Key Precursor Compounds and Starting Materials

The synthesis of Difloxacin (B1670560) D3 hydrochloride trihydrate commences with the preparation of two key precursors: the core quinolone structure and the deuterated side chain.

The foundational quinolone precursor is 6-fluoro-1-(4-fluorophenyl)-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid . The synthesis of this complex molecule, while not extensively detailed in publicly available literature for this specific derivative, can be inferred from established methods for analogous fluoroquinolones. A general and plausible pathway involves a multi-step process starting from more basic chemical entities. One common approach is the Gould-Jacobs reaction, which would involve the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization, and subsequent modifications to introduce the desired functional groups at the 1, 6, and 7 positions.

The deuterated component is N-(methyl-d3)piperazine . The synthesis of this isotopically labeled heterocycle is crucial for the regioselective introduction of deuterium (B1214612). A common method for its preparation involves the reaction of piperazine with a deuterated methylating agent.

A critical starting material for the deuteration process is a source of deuterium, typically in the form of a deuterated methyl halide.

| Key Precursor/Starting Material | Chemical Name | Role in Synthesis |

| Quinolone Core | 6-fluoro-1-(4-fluorophenyl)-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Provides the core bicyclic structure of the final molecule. |

| Deuterated Side Chain | N-(methyl-d3)piperazine | Introduces the deuterium-labeled methyl group at the desired position. |

| Deuterating Agent | Iodomethane-d3 | Source of the trideuteromethyl group for the synthesis of N-(methyl-d3)piperazine. |

| Piperazine | Piperazine | Starting material for the synthesis of the deuterated side chain. |

Deuteration Strategies and Regioselective Labeling Techniques

The primary strategy for the synthesis of Difloxacin D3 hydrochloride trihydrate is to introduce the deuterium label at a position that is metabolically stable and does not participate in the drug's primary mechanism of action. The N-methyl group of the piperazine ring is an ideal location for deuteration.

The regioselective labeling is achieved through the synthesis of N-(methyl-d3)piperazine prior to its condensation with the quinolone core. A well-documented method for the synthesis of N-methyl-d3-piperazine involves the reaction of piperazine with iodomethane-d3 (CD3I). This reaction is a standard nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic methyl carbon of iodomethane-d3. To control the reaction and avoid double alkylation, one of the nitrogen atoms of piperazine can be protected, or the reaction conditions can be carefully controlled.

Reaction Scheme for the Synthesis of N-(methyl-d3)piperazine:

This approach ensures that the deuterium atoms are specifically located on the methyl group, providing a precise and stable isotopic label.

Chemical Conversions and Formation of the Hydrochloride Trihydrate Salt

With the key precursors in hand, the synthesis proceeds with the condensation of the quinolone core and the deuterated side chain. This is followed by the formation of the hydrochloride salt and its subsequent hydration.

The condensation reaction involves a nucleophilic aromatic substitution, where the secondary amine of N-(methyl-d3)piperazine displaces the chlorine atom at the 7-position of the 6-fluoro-1-(4-fluorophenyl)-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This reaction is typically carried out at an elevated temperature in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The presence of a base may be required to scavenge the hydrogen chloride generated during the reaction.

Upon successful condensation, the resulting Difloxacin-d3 free base is converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid. The use of anhydrous HCl in a suitable organic solvent is a common method to precipitate the hydrochloride salt.

The final step is the formation of the stable trihydrate. The conditions for the crystallization process are critical to ensure the incorporation of three molecules of water into the crystal lattice. This is often achieved by crystallization from an aqueous-organic solvent mixture with controlled temperature and solvent evaporation rate. The presence of water during the crystallization of the hydrochloride salt facilitates the formation of the hydrated form.

Purification and Spectroscopic Characterization of the Deuterated Compound

Purification of the final product is essential to remove any unreacted starting materials, by-products, and impurities. Common purification techniques for compounds of this nature include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The purity of the final compound is typically assessed by HPLC.

Spectroscopic characterization is employed to confirm the identity, structure, and isotopic purity of this compound.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular weight of Difloxacin D3 will be three mass units higher than that of non-deuterated Difloxacin. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern in the mass spectrum can also provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the deuterated methyl group will show a characteristic multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of the non-deuterated analog.

¹⁹F NMR: Fluorine-19 NMR spectroscopy can be used to confirm the presence and environment of the two fluorine atoms in the molecule.

While specific, publicly available spectroscopic data for this compound is limited, the expected data can be inferred from the known spectra of Difloxacin and other similar fluoroquinolones.

| Spectroscopic Data (Expected) | Value |

| Molecular Weight (Difloxacin-d3) | Approximately 402.4 g/mol |

| Mass Spectrum (m/z) | [M+H]⁺ ion expected around 403.16 |

| ¹H NMR | Absence of a singlet around 2.3-2.5 ppm (N-CH₃) |

| ¹³C NMR | Presence of a triplet for the C-D₃ carbon |

Advanced Analytical Research Applications of Difloxacin D3 Hydrochloride Trihydrate

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the primary goal is to accurately determine the concentration of a substance (analyte) in a biological matrix. Difloxacin (B1670560) D3 hydrochloride trihydrate is an ideal internal standard because it is chemically and physically almost identical to the analyte, Difloxacin. caymanchem.com The key difference is its increased mass due to the presence of three deuterium (B1214612) atoms, which makes it distinguishable by mass spectrometry. sigmaaldrich.com When added to a sample at a known concentration at the beginning of the analytical process, it experiences the same processing variations as the analyte, such as extraction inefficiencies, matrix interferences, and fluctuations in instrument response. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a highly accurate and reliable quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of pharmaceuticals like Difloxacin in complex mixtures. The development of these methods relies heavily on the use of a stable isotope-labeled internal standard like Difloxacin D3. caymanchem.com

In a typical LC-MS/MS method, both Difloxacin and the Difloxacin D3 internal standard are extracted from the sample matrix. researchgate.net When injected into the liquid chromatograph, they travel through the analytical column (commonly a C18 column) and, due to their near-identical chemical properties, elute at virtually the same time. restek.comnih.gov Upon entering the mass spectrometer, they are ionized, usually by electrospray ionization (ESI). The instrument can then specifically monitor the unique mass-to-charge (m/z) transitions for both the analyte and the internal standard, a process known as Multiple Reaction Monitoring (MRM). This co-elution and differential mass detection allow the internal standard to precisely correct for any analyte loss during sample preparation or signal suppression during ionization, which is fundamental to the method's accuracy. researchgate.net

While LC-MS/MS is the dominant technique for analyzing fluoroquinolones, the use of Difloxacin D3 as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) has been considered. caymanchem.com However, the application of GC-MS for compounds like Difloxacin is less common. Fluoroquinolones are relatively non-volatile and can be thermally unstable, making them poorly suited for direct GC analysis. Chemical derivatization is often required to increase their volatility, which adds complexity and potential for analytical error. For these reasons, LC-MS/MS remains the overwhelmingly preferred method for the quantification of Difloxacin.

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. The use of Difloxacin D3 is central to successfully validating methods across a variety of sample types, known as experimental matrices. Key validation parameters include:

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specific range. This is typically confirmed by a correlation coefficient (r²) greater than 0.99. nih.gov

Recovery: This parameter measures the efficiency of the extraction process. It is the percentage of the analyte recovered from the matrix after sample preparation. While high recovery is desirable, the primary role of the internal standard is to correct for incomplete or inconsistent recovery. researchgate.netnih.gov Methods often achieve extraction recoveries between 90.1% and 109.2%. nih.gov

Matrix Effects: Complex matrices like plasma, milk, or tissue contain endogenous substances that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. The internal standard is crucial for correcting these effects. nih.gov The matrix effect is considered negligible if the response of an analyte in a post-extraction spiked sample is within ±15% of the response of the analyte in a neat solution. nih.gov

These parameters are assessed in various matrices where Difloxacin residues might be found, including animal tissues (muscle, liver, kidney), plasma, and food products like seafood. researchgate.netslovetres.sishimadzu.com

Table 1: Typical Validation Parameters for LC-MS/MS Methods Using an Internal Standard

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | All calibration curves showed r² > 0.99. nih.gov |

| Accuracy | Within 85-115% of the nominal value | Accuracies ranged from 89.1% to 112.4%. nih.gov |

| Precision (Relative Standard Deviation, RSD) | < 15% | Intra-day precision ranged from 1.4% to 9.3%; inter-day precision from 2.1% to 7.2%. nih.gov |

| Extraction Recovery | Consistent and reproducible | Extraction recoveries were between 90.1% and 109.2%. nih.gov |

| Matrix Effect | Within 85-115% (or ±15%) | Matrix effects ranged from 93.1% to 105.8%. nih.gov |

Utilization in Multi-Residue Analytical Methods for Complex Sample Analysis

In food safety and environmental monitoring, it is often necessary to test for a wide range of contaminants simultaneously. Difloxacin D3 is utilized in multi-residue analytical methods that can detect and quantify dozens of different antibiotics, including various fluoroquinolones, tetracyclines, and macrolides, in a single run. shimadzu.comuc.pt

Developing these methods is challenging due to the diverse chemical properties of the different antibiotic classes. mdpi.com Extraction procedures must be robust enough to recover all analytes efficiently. A common approach involves extraction with a solvent like acetonitrile, often with a chelating agent, followed by a cleanup step such as solid-phase extraction (SPE) to remove matrix interferences. uc.ptfda.gov In these complex analyses, a suite of different stable isotope-labeled internal standards, including Difloxacin D3, is often employed—one for each (or each class of) analyte—to ensure accurate quantification across the board. fda.gov Such methods have been successfully applied to the analysis of antibiotics in challenging matrices like bovine muscle and seafood. shimadzu.comuc.pt

Methodologies for Reference Standard Development and Quality Control Applications in Pharmaceutical Research

Beyond bioanalysis, Difloxacin D3 hydrochloride trihydrate serves as a critical reference standard in the field of pharmaceutical research and quality control. synzeal.comsynzeal.com Pharmaceutical manufacturing is governed by strict regulatory guidelines from bodies like the FDA and under frameworks such as Good Manufacturing Practices (GMP) and the International Council for Harmonisation (ICH). science.govwho.int

In this context, Difloxacin D3 is used for:

Method Development and Validation: When developing an analytical method for the quantification of the active pharmaceutical ingredient (API) Difloxacin in a final drug product, the deuterated standard is used to ensure the method is accurate and robust, as required for regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comsynzeal.com

Quality Control (QC): During commercial production, QC laboratories use these validated methods to test batches of the drug product to ensure they contain the correct amount of the API. The use of an internal standard like Difloxacin D3 guarantees the reliability of these release-testing results. synzeal.com

Stability Studies: Reference standards are essential for studies that determine the shelf-life of a drug, assessing its potency over time under various storage conditions.

The availability of well-characterized reference standards, traceable to pharmacopoeial standards (e.g., USP, EP), is a cornerstone of maintaining pharmaceutical quality and safety. sigmaaldrich.comresearchgate.net

In Depth Investigations into Difloxacin D3 S Metabolic Pathways and Biotransformation

Application of Stable Isotope Tracers for Metabolic Fate Elucidation

The elucidation of a drug's metabolic fate is a cornerstone of pharmaceutical research. One of the most powerful techniques for this purpose is the use of stable isotope tracers. nih.gov Stable Isotope Resolved Metabolomics (SIRM) allows for the unambiguous tracking of atoms as they move through complex metabolic networks within a biological system. nih.gov This is achieved by replacing one or more atoms in a drug molecule with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Difloxacin (B1670560) D3 hydrochloride trihydrate is, by its nature, a stable isotope-labeled compound. The "D3" designation indicates that three hydrogen atoms in the difloxacin molecule have been replaced with deuterium atoms. This intrinsic labeling allows the compound to serve as its own tracer. When administered, the deuterated drug and its subsequent metabolites can be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry. nih.gov Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can precisely measure the mass difference imparted by the deuterium atoms, enabling researchers to follow the metabolic journey of Difloxacin D3, identify its biotransformation products, and quantify their formation. nih.gov This approach provides high-quality, unambiguous data on absorption, distribution, metabolism, and excretion (ADME) pathways.

Identification and Structural Characterization of Difloxacin D3 Metabolites

The identification of metabolites is crucial for understanding the biotransformation of a drug. For Difloxacin, studies in various species have identified several key metabolites. While specific studies on the D3 variant are not detailed in the available literature, the metabolic pathways are expected to be qualitatively similar to those of the non-deuterated parent compound. The primary metabolic transformations observed for difloxacin involve both Phase I (oxidation) and Phase II (conjugation) reactions. nih.govmakhillpublications.co

In humans, the major metabolic pathways include glucuronidation and, to a lesser extent, oxidation. The primary components found in urine are unchanged difloxacin and its glucuronide conjugate. nih.govnih.gov Minor metabolites resulting from oxidation, such as N-desmethyl difloxacin and N-oxide difloxacin, have also been detected. nih.govnih.gov

Studies in other species, such as camels, have shown metabolism via N-demethylation to produce the active metabolite sarafloxacin, followed by further oxidation. makhillpublications.co

The structural characterization of these metabolites is typically accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the parent drug from its metabolites in biological samples like plasma, urine, and feces. makhillpublications.conih.gov Subsequently, high-resolution tandem mass spectrometry (LC/ESI-HR-MS/MS) is employed to elucidate the structures of the metabolites based on their accurate mass measurements and specific fragmentation patterns. nih.gov

Table 1: Known Metabolites of Difloxacin

| Metabolite Name | Metabolic Pathway | Species Detected | Reference |

|---|---|---|---|

| Difloxacin glucuronide | Phase II: Glucuronidation | Humans | nih.gov |

| N-desmethyl difloxacin (Sarafloxacin) | Phase I: N-demethylation | Humans, Camels | nih.govmakhillpublications.co |

| N-oxide difloxacin | Phase I: Oxidation | Humans | nih.gov |

| 3-oxosarafloxacin | Phase I: Oxidation | Camels | makhillpublications.co |

| 3-oxodifloxacin | Phase I: Oxidation | Camels | makhillpublications.co |

| Desethylenesarafloxacin | Phase I: Oxidation | Camels | makhillpublications.co |

Enzymatic Systems and Cytochrome P450 Involvement in Biotransformation

The biotransformation of drugs is catalyzed by a wide array of enzymatic systems. Phase I reactions, which introduce or expose functional groups, are predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes. chemisgroup.usnih.gov These enzymes are central to the metabolism of a vast number of xenobiotics, including many antibacterial agents. nih.govwebself.netresearchgate.net The CYP1, CYP2, and CYP3 families are particularly important in human drug metabolism. nih.gov

For fluoroquinolones like difloxacin, CYP450 enzymes are implicated in oxidative metabolic pathways. The formation of the N-desmethyl (sarafloxacin) and N-oxide metabolites of difloxacin are classic examples of CYP450-mediated reactions. nih.gov These oxidative processes convert the lipophilic drug into more polar molecules, preparing them for subsequent Phase II conjugation or direct excretion.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate elimination. nih.gov The formation of difloxacin glucuronide is a key Phase II pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov This process attaches a glucuronic acid moiety to the difloxacin molecule, significantly enhancing its hydrophilicity for renal excretion. nih.gov

Influence of Deuteration on Observed Metabolic Profiles and Isotope Effects

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic and metabolic profile of a drug. nih.gov This phenomenon is known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). Consequently, metabolic reactions that involve the cleavage of a C-D bond proceed at a slower rate than the cleavage of a corresponding C-H bond. researchgate.net

For Difloxacin D3, this effect can manifest in several ways:

Metabolic Switching: A slowdown in metabolism at a deuterated site may cause a shift, redirecting the biotransformation to alternative, non-deuterated sites on the molecule. nih.gov This "metabolic switching" can alter the proportion of different metabolites formed compared to the non-deuterated version of the drug. For example, a reduced rate of N-demethylation might lead to an increase in the formation of N-oxide metabolites or glucuronide conjugates.

The precise impact of deuteration depends on the specific location of the deuterium atoms within the Difloxacin D3 molecule. nih.gov Characterizing these effects is essential for understanding the unique disposition of this deuterated analog.

Methodologies for Studying Drug-Drug Interactions Affecting Metabolic Pathways

Investigating the potential for a drug to interact with other co-administered medications is a critical aspect of drug development. europa.eu Drug-drug interactions (DDIs) that affect metabolic pathways can lead to altered drug concentrations, potentially causing toxicity or reduced efficacy. webself.netnih.gov The evaluation of these interactions typically involves a combination of in vitro and in vivo studies. europa.eu

In Vitro Methodologies:

Human Liver Microsomes (HLMs): These subcellular fractions contain a high concentration of CYP450 and UGT enzymes and are used to study metabolic stability and identify the enzymes responsible for a drug's metabolism.

Recombinant Human Enzymes: Individual CYP or UGT enzymes expressed in cell lines are used to pinpoint exactly which isoforms are involved in the metabolism of a drug (e.g., CYP3A4, CYP2D6). This is crucial for predicting interactions with drugs that are known inhibitors or inducers of these specific enzymes. nih.gov

Hepatocyte Cultures: Using primary human hepatocytes provides a more comprehensive model that includes both Phase I and Phase II enzymes, as well as transporter proteins, offering a more integrated view of a drug's metabolic fate and interaction potential.

In Vivo Methodologies:

Clinical DDI Studies: The gold standard for assessing DDIs is the prospective, controlled clinical trial, often in healthy volunteers. nih.gov These studies typically employ a crossover design.

Use of Probe Substrates: To test if a new drug (like Difloxacin D3) inhibits or induces a particular metabolic pathway, it is administered along with a known "probe substrate"—a drug that is primarily metabolized by a single enzyme. Changes in the probe substrate's pharmacokinetics reveal the interaction potential. europa.eu

Modeling and Simulation: Data from in vitro and in vivo studies can be integrated into pharmacokinetic models to predict the likelihood and magnitude of DDIs with a wide range of other drugs, guiding clinical use. nih.gov

These methodologies allow for a thorough characterization of how Difloxacin D3 might affect, or be affected by, other drugs that share common metabolic pathways. webself.net

Pharmacokinetic and Pharmacodynamic Modeling Research with Difloxacin D3

Enhanced Pharmacokinetic Profiling Utilizing Deuterium (B1214612) Labeling

The use of stable isotope-labeled compounds, such as Difloxacin (B1670560) D3 hydrochloride trihydrate, is a powerful technique in pharmacokinetic (PK) research. Deuterium-labeled difloxacin serves as an ideal internal standard for quantification of the parent drug in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This method offers high precision and accuracy in determining drug concentrations over time, which is fundamental for constructing reliable pharmacokinetic profiles.

Research has focused on the disposition kinetics of difloxacin in various species. For instance, studies in broiler chickens have investigated the drug's absorption, distribution, metabolism, and excretion (ADME) properties. medwinpublishers.comresearchgate.net Following oral administration, difloxacin is rapidly absorbed and distributed to various tissues. medwinpublishers.comslovetres.si The inclusion of a deuterated internal standard like Difloxacin D3 ensures that variations in sample preparation and instrument response are accounted for, leading to more robust and reliable pharmacokinetic data. This enhanced analytical rigor is crucial for accurately determining key PK parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC). researchgate.netnih.gov

The precision afforded by deuterium labeling is also invaluable in bioequivalence studies, where the goal is to compare the pharmacokinetic profiles of different formulations of a drug. Furthermore, understanding the tissue distribution of difloxacin is critical for predicting its efficacy at the site of infection. Studies in broiler chickens have shown that difloxacin concentrations in tissues like the lung, liver, and kidney can significantly exceed those in plasma. medwinpublishers.com Accurate quantification, facilitated by deuterated standards, is essential for these tissue distribution assessments.

Development and Application of In Vitro Dynamic Models for Antibiotic Activity Assessment

In vitro dynamic models are crucial tools for evaluating the antimicrobial activity of drugs like difloxacin under conditions that mimic the changing drug concentrations observed in a patient's body over time. scilit.comnih.gov These models allow researchers to study the relationship between drug exposure and the resulting antibacterial effect, providing insights that are not achievable with static tests like the determination of the minimum inhibitory concentration (MIC). scilit.comnih.gov

These dynamic systems, often referred to as pharmacokinetic/pharmacodynamic (PK/PD) models, can simulate the rise and fall of drug concentrations that occur between doses. nih.gov By exposing a bacterial population to these fluctuating concentrations, researchers can observe the rate and extent of bacterial killing and any potential for regrowth. nih.govresearchgate.net For fluoroquinolones like difloxacin, which exhibit concentration-dependent killing, these models are particularly valuable. nih.govucla.edu

Studies using these models have been instrumental in understanding the activity of difloxacin against various pathogens. For example, the bactericidal activity of difloxacin against Staphylococcus intermedius has been shown to be greater than that of enrofloxacin (B1671348) at neutral pH. nih.gov In vitro dynamic models also allow for the investigation of factors that can influence antibiotic activity, such as the effect of pH. For instance, the MIC of difloxacin against Proteus mirabilis increases as the pH of the medium decreases. nih.gov

Furthermore, these models are used to explore the emergence of antibiotic resistance. scilit.comnih.gov By simulating different dosing regimens, researchers can identify drug exposure levels that are effective in killing bacteria while minimizing the selection of resistant mutants.

Determination of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

Pharmacokinetic/pharmacodynamic (PK/PD) indices are composite parameters that integrate information on drug exposure (PK) with the susceptibility of the target microorganism (PD), typically represented by the MIC. rxkinetics.comgardp.org For concentration-dependent antibiotics like difloxacin, the two most important PK/PD indices are the ratio of the peak plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). ucla.edufibercellsystems.com These indices are critical for predicting the clinical efficacy of an antibiotic and for establishing optimal dosing regimens. rxkinetics.comgardp.org

An AUC/MIC ratio of 100–125 h is generally considered a target for achieving optimal clinical efficacy with fluoroquinolones. nih.gov Studies with difloxacin have evaluated these indices in various animal species. For example, in Sichuan Shelducks, calculated AUC/MIC ratios for different dosing regimens indicated potential effectiveness against pathogens with an MIC of ≤ 0.1 μg/mL. nih.gov Similarly, in rabbits, a 5 mg/kg dose of difloxacin was deemed likely to be effective against bacterial isolates with an MIC ≤ 0.1 μg/mL based on PK/PD analysis. nih.gov

The determination of these indices is crucial for establishing PK/PD cutoff values, which help to predict the likelihood of successful treatment based on the MIC of the infecting pathogen. Research on danofloxacin, another fluoroquinolone, against Pasteurella multocida and Haemophilus parasuis in piglets demonstrated that the AUC24h/MIC targets for bacteriostatic and bactericidal effects differed between the two pathogens. nih.gov Such studies highlight the importance of pathogen-specific PK/PD analysis.

| Species | Dosage Regimen | AUC/MIC (h) | Target MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Sichuan Shelducks | Single Oral Dose | 100.5 | ≤ 0.1 | nih.gov |

| Sichuan Shelducks | Single Intravenous Dose | 104.7 | ≤ 0.1 | nih.gov |

| Sichuan Shelducks | Multiple Oral Doses | 128.0 | ≤ 0.1 | nih.gov |

| Sichuan Shelducks | Multiple Intramuscular Doses | 141.1 | ≤ 0.1 | nih.gov |

| Rabbits | 5 mg/kg (SC and Oral) | Not specified | ≤ 0.1 | nih.gov |

Analysis of Bacterial Killing-Regrowth Kinetics in Experimental Systems

The study of bacterial killing and regrowth kinetics provides a detailed picture of the time course of an antibiotic's effect on a bacterial population. nih.govru.nl Time-kill curve analysis is a common method used to assess these kinetics, where the number of viable bacteria is measured at various time points after exposure to different concentrations of the antibiotic. nih.gov

For difloxacin, time-kill studies have demonstrated its concentration-dependent bactericidal activity. nih.gov At neutral pH, a difloxacin concentration of four times the MIC is typically required to kill most susceptible bacterial species. nih.gov These studies also reveal differences in the rate of killing against various bacteria. For instance, fluoroquinolones kill P. multocida at a slower rate compared to other bacteria. nih.gov

A key aspect of killing-regrowth analysis is the post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. nih.gov Difloxacin has been shown to induce a concentration-dependent PAE lasting from 0.2 to 3 hours against several canine pathogens, including Escherichia coli and Staphylococcus intermedius. nih.gov However, no PAE was observed against canine Pseudomonas aeruginosa. nih.gov Understanding the PAE is important for optimizing dosing intervals, as it can allow for less frequent administration while still maintaining antibacterial efficacy. nih.gov

In vitro dynamic models that simulate fluctuating drug concentrations are also used to study killing-regrowth kinetics in a more clinically relevant setting. nih.govresearchgate.net These models can help to predict how a bacterial population will respond to a specific dosing regimen over an extended period. nih.gov

Predictive Pharmacokinetic Simulations Across Diverse Experimental Species

Predictive pharmacokinetic simulations, often utilizing allometric scaling, are valuable tools for extrapolating pharmacokinetic data from one species to another. researchgate.netnih.govresearchgate.net Allometric scaling is a mathematical method that relates physiological variables, such as drug clearance and volume of distribution, to body weight across different species. researchgate.netresearchgate.net This approach can be used to predict pharmacokinetic parameters in species where experimental data is not available, which is particularly useful in veterinary medicine and for guiding first-in-human dose selections in drug development. nih.govresearchgate.net

A retrospective analysis of the pharmacokinetics of several fluoroquinolones, including difloxacin, concluded that allometric scaling was a feasible method for the species studied. researchgate.net The study found that the volume of distribution was proportional to body weight, and clearance was allometrically related to body mass for difloxacin. researchgate.net Such findings suggest that allometric scaling can be a reliable tool for predicting difloxacin's pharmacokinetic parameters in various animal species.

Pharmacokinetic models can also be developed to describe the drug's behavior in a specific species and then used to simulate different dosing scenarios. For example, in broiler chickens, a two-compartment open model has been used to describe the pharmacokinetics of difloxacin. researchgate.netactavet.org These models can be used to predict plasma and tissue concentrations following different dosage regimens, helping to ensure that therapeutic concentrations are achieved at the site of infection. medwinpublishers.com Such simulations are essential for optimizing treatment protocols and minimizing the risk of under-dosing, which can contribute to treatment failure and the development of resistance.

| Pharmacokinetic Parameter | Relationship with Body Weight | Reference |

|---|---|---|

| Volume of Distribution | Proportional | researchgate.net |

| Clearance | Allometrically Related | researchgate.net |

| Elimination Half-life | Relatively Independent | researchgate.net |

Investigation of Fluoroquinolone Activity against Emergence of Resistant Bacterial Strains

The emergence of bacterial resistance to fluoroquinolones is a significant public health concern. hardydiagnostics.comyoutube.comonehealthtrust.org Resistance can develop through various mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps that actively remove the drug from the bacterial cell. onehealthtrust.orgcdc.govyoutube.com

In vitro dynamic models are particularly useful for studying the emergence of resistance to fluoroquinolones like difloxacin. nih.gov These models allow researchers to simulate different drug exposure levels and observe their impact on the selection and amplification of resistant mutants. nih.gov Studies have shown that exposing bacteria to subinhibitory concentrations of fluoroquinolones can lead to the development of resistance. nih.gov

Research using an in vitro dynamic model to study the activity of difloxacin, enrofloxacin, and marbofloxacin (B1676072) against Salmonella enterica serovar Typhimurium found that the maximum loss in susceptibility occurred at specific AUC/MIC ratios. nih.gov For difloxacin, this was observed at an AUC/MIC ratio of 71. nih.gov The study also identified that mutations in the gyrA gene and overexpression of the AcrAB-TolC efflux pump contributed to the decreased susceptibility. nih.gov

These findings underscore the importance of using dosing regimens that not only achieve clinical efficacy but also minimize the selection pressure for resistance. The concept of the mutant prevention concentration (MPC) has been introduced as a PD parameter to address this issue. The MPC is the lowest drug concentration that prevents the growth of first-step resistant mutants. Maintaining drug concentrations above the MPC for a significant portion of the dosing interval is thought to be a key strategy for preventing the emergence of resistance.

Mechanistic Research on Difloxacin D3 S Antimicrobial Action and Resistance Development

Molecular Mechanism of Action Against Bacterial Targets

The primary mode of action for difloxacin (B1670560), and fluoroquinolones in general, is the interference with essential enzymes involved in bacterial DNA replication and maintenance. wikipedia.org This targeted inhibition ultimately leads to bacterial cell death. wikipedia.org

Inhibition of Bacterial DNA Gyrase Activity

Difloxacin's principal target is bacterial DNA gyrase, an enzyme also known as topoisomerase II. toku-e.comwikipedia.orgncats.io DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication. toku-e.com By inhibiting this enzyme, difloxacin prevents the proper synthesis and maintenance of the bacterial DNA's superhelical structure, leading to the disruption of cell duplication and ultimately, cell death. wikipedia.orgratguide.com This bactericidal action is effective against both replicating and non-replicating microorganisms. europa.eu

In Vitro Studies on Antimicrobial Spectrum and Potency

Difloxacin demonstrates a broad spectrum of activity, effectively targeting a wide array of bacterial pathogens. nih.govratguide.com Its potency is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Activity Against Gram-Positive Bacterial Strains

Difloxacin has shown efficacy against various Gram-positive aerobes, including Staphylococcus species. nih.govratguide.com In vitro studies on canine bacterial isolates from the United States and The Netherlands have provided specific MIC ranges. For American isolates of Gram-positive cocci, the MICs ranged from 0.125 to 4.0 µg/ml, while for Dutch isolates, the range was 0.125 to 2.0 µg/ml. nih.gov

| Gram-Positive Bacterial Isolates (Canine) | MIC Range (µg/ml) |

| American Isolates | 0.125 - 4.0 |

| Dutch Isolates | 0.125 - 2.0 |

Data sourced from in vitro studies on canine bacterial isolates. nih.gov

Activity Against Gram-Negative Bacterial Strains

The antibiotic is also potent against a wide range of Gram-negative bacteria, including bacilli and cocci. nih.govratguide.com This includes species such as Escherichia coli, Pasteurella multocida, Klebsiella spp., and Salmonella spp. nih.govratguide.comeuropa.eu Studies on canine isolates revealed that the MICs for American Gram-negative isolates were between 0.06 and 2.0 µg/ml, and for Dutch isolates, they ranged from 0.016 to 8.0 µg/ml. nih.gov Notably, some European strains of Proteus mirabilis and Klebsiella pneumoniae, as well as Bordetella bronchiseptica, showed comparatively higher MICs, indicating reduced susceptibility. nih.gov

| Gram-Negative Bacterial Isolates (Canine) | MIC Range (µg/ml) |

| American Isolates | 0.06 - 2.0 |

| Dutch Isolates | 0.016 - 8.0 |

Data sourced from in vitro studies on canine bacterial isolates. nih.gov

Efficacy Against Antibiotic-Resistant Strains and Pathogens

Difloxacin has demonstrated activity against certain antibiotic-resistant pathogens. For instance, it is effective against some species of Mycoplasma, including Mycobacterium tuberculosis. toku-e.com Representative MIC values for Mycobacterium tuberculosis range from 0.5 µg/mL to 8 µg/mL. toku-e.com Furthermore, research into the newer fluoroquinolone, delafloxacin (B1662383), which shares structural similarities, has shown that its chemical structure may enhance activity against strains resistant to earlier fluoroquinolones. nih.gov However, resistance to fluoroquinolones can emerge through chromosomal mutations in the genes encoding DNA gyrase and topoisomerase IV. nih.gov Studies on delafloxacin have identified multiple mutations in gyrA and parC genes that confer resistance in multidrug-resistant E. coli strains. nih.gov

Research on Synergistic Interactions with Co-Administered Antimicrobial Agents (e.g., Beta-Lactam Antibiotics)

The combination of different classes of antibiotics is a strategy often employed to enhance efficacy, broaden the spectrum of activity, and potentially slow the development of resistance. Research into the synergistic potential of difloxacin with other antimicrobials, such as beta-lactam antibiotics, has yielded varied results depending on the bacterial species and the specific combination of drugs.

Generally, combinations of fluoroquinolones with beta-lactams, such as antipseudomonal penicillins, have demonstrated synergy against 20% to 50% of Pseudomonas aeruginosa isolates in vitro. nih.gov This synergistic effect is also noted in animal infection models. nih.gov For veterinary applications, the use of fluoroquinolones like difloxacin in combination with cephalosporins and extended-spectrum penicillins is suggested to have a synergistic effect. ratguide.com The proposed mechanism for synergy between beta-lactams and fluoroquinolones often involves the initial disruption of the bacterial cell wall by the beta-lactam, which may facilitate the entry of the fluoroquinolone to its intracellular targets, DNA gyrase and topoisomerase IV. msdvetmanual.comveterinariadigital.com Studies have shown that combination therapy with a fluoroquinolone and a beta-lactam can lead to better clinical outcomes in patients with bacteremia caused by gram-negative bacilli compared to monotherapy. nih.gov

However, synergy is not universally observed. One study investigating the interaction between difloxacin and the beta-lactam cefoxitin (B1668866) against Bacteroides species found no evidence of a synergistic relationship. nih.gov Similarly, extensive studies on combinations of fluoroquinolones with beta-lactams against various members of the Enterobacteriaceae family have infrequently shown synergy. nih.gov This highlights the complexity of drug interactions and underscores the need for specific testing against target pathogens. For instance, while a combination of a fluoroquinolone and a beta-lactam showed synergy against extended-spectrum beta-lactamase-producing Escherichia coli, the effect is not guaranteed across all bacterial strains. nih.gov

The rationale for combining fluoroquinolones with other agents is often not just to achieve synergy, which can be highly variable, but to provide coverage against bacteria that may not be adequately inhibited by the fluoroquinolone alone. nih.gov

Elucidation of Fluoroquinolone Resistance Mechanisms

Bacterial resistance to fluoroquinolones, including difloxacin, is a growing concern. The primary mechanisms of resistance involve alterations in the drug's target enzymes or a reduction in the intracellular concentration of the drug. nih.gov

Analysis of Target Gene Mutations (e.g., Quinolone Resistance-Determining Regions - QRDRs)

The primary targets of fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.gov Mutations in the genes that code for these enzymes, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR), can reduce the binding affinity of the drug, leading to resistance. researchgate.net

High-level resistance often requires the accumulation of multiple mutations, typically in both the gyrA gene (encoding a subunit of DNA gyrase) and the parC gene (encoding a subunit of topoisomerase IV). nih.gov In many gram-negative bacteria like E. coli, DNA gyrase is the primary target, and an initial mutation in gyrA confers low-level resistance. Subsequent mutations in parC can then lead to high-level resistance. nih.gov Conversely, in some gram-positive bacteria, topoisomerase IV is the primary target.

Studies have identified common mutation "hotspots" within the QRDRs of gyrA and parC. For example, in E. coli, substitutions at serine-83 and aspartate-87 in GyrA are frequently observed in resistant clinical isolates. nih.gov In P. aeruginosa, a mutation at threonine-83 in GyrA is most commonly associated with high-level resistance. plos.org The presence of these mutations directly correlates with increased Minimum Inhibitory Concentrations (MICs) of fluoroquinolones.

| Gene | Bacterial Species | Common Amino Acid Substitution | Reference |

|---|---|---|---|

| gyrA | Escherichia coli | S83L (Serine to Leucine) | nih.gov |

| gyrA | Escherichia coli | D87N (Aspartate to Asparagine) | nih.gov |

| gyrA | Pseudomonas aeruginosa | T83I (Threonine to Isoleucine) | plos.org |

| parC | Escherichia coli | S80I (Serine to Isoleucine) | nih.gov |

| parC | Pseudomonas aeruginosa | S87L (Serine to Leucine) | plos.org |

| parC | Mycoplasma genitalium | S83I (Serine to Isoleucine) | nih.gov |

Investigation of Efflux Pump Systems and Their Overexpression

A second major mechanism of resistance involves reducing the intracellular accumulation of the antibiotic. nih.gov Bacteria achieve this through the use of efflux pumps, which are transmembrane proteins that actively transport a wide range of substances, including fluoroquinolones, out of the cell. nih.gov

In many gram-negative bacteria, the AcrAB-TolC efflux pump is a primary contributor to multidrug resistance. nih.gov This system is composed of three components: AcrB, the inner membrane transporter; TolC, the outer membrane channel; and AcrA, the periplasmic membrane fusion protein that links the other two components. nih.gov While typically expressed at a basal level contributing to intrinsic resistance, the overexpression of the genes encoding this pump system can lead to clinically significant levels of antibiotic resistance. nih.gov

Research has demonstrated a strong correlation between the overexpression of acrA and acrB genes and resistance to fluoroquinolones in clinical isolates of E. coli. capes.gov.br In some cases, increased expression of these efflux pump genes can lead to resistance even in the absence of target-site mutations. nih.gov The upregulation of these pumps can be triggered by mutations in regulatory genes, such as marR, which normally represses the expression of the pump components. nih.gov The inhibition of these efflux pumps is being investigated as a potential strategy to restore the activity of fluoroquinolones against resistant bacteria. nih.gov

| Efflux Pump Gene | Finding | Reference |

|---|---|---|

| acrA | Strong positive correlation between overexpression and MICs of levofloxacin (B1675101) (Spearman correlation: 0.72). | pjmonline.org |

| acrB | Overexpression strongly correlated with fluoroquinolone and multidrug resistance. | capes.gov.br |

| mdfA | Strong positive correlation between overexpression and MICs of levofloxacin (Spearman correlation: 0.93). | pjmonline.org |

| AcrAB-TolC | Inhibition of the pump reduces persistence to delafloxacin and limits resistance development. | nih.gov |

Chemical Reactivity and Stability Research of Difloxacin D3 Hydrochloride Trihydrate in Experimental Systems

Hydrolytic Stability Studies in Acidic and Basic Conditions

Complexation Studies with Metal Ions and Their Research Implications on Activity and Bioavailability

There is no specific research available on the complexation of Difloxacin (B1670560) D3 hydrochloride trihydrate with metal ions. Although fluoroquinolones are known to chelate metal ions, which can affect their chemical properties, no studies have been published that specifically investigate this behavior for the D3 variant.

Photolytic Degradation Research in Aqueous Systems

While direct photolytic studies on the D3 variant are unpublished, extensive research on the parent compound, difloxacin (DIF), provides significant insights into its photochemical behavior in aqueous environments. nih.govresearchgate.net The deuteration is on the methyl group, which is not the primary site of photochemical activity in fluoroquinolones; therefore, the degradation pathways and kinetics are expected to be very similar.

Research shows that the photodegradation of difloxacin follows first-order kinetics. nih.govresearchgate.net In a matrix-free aqueous solution, the degradation rate constant ('k') for difloxacin was found to be 0.82 h⁻¹. nih.govresearchgate.net One of the primary photoproducts identified during the degradation of difloxacin is sarafloxacin. nih.govresearchgate.net

The rate of photolysis is significantly influenced by the pH of the solution. For difloxacin, the rate of photolytic degradation decreases sharply at a pH above 7. nih.govresearchgate.net The presence of other substances in the water can also affect the degradation rate. Humic substances, for example, can slow the process by acting as light barriers. nih.govresearchgate.net Conversely, additives such as acetone (B3395972) and hydrogen peroxide can accelerate the degradation. nih.govresearchgate.net Inorganic substances like fluoride, nitrate, and sulfate (B86663) were found to have no significant influence on the photodegradation rate. nih.govresearchgate.net

Table 1: Influence of pH on Difloxacin Photolysis Rate This interactive table summarizes the qualitative findings on how pH affects the degradation rate of the parent compound, difloxacin.

| pH Condition | Effect on Photolysis Rate | Citation |

|---|---|---|

| Acidic to Neutral (pH < 7) | Higher degradation rate | nih.gov, researchgate.net |

| Basic (pH > 7) | Sharp decrease in degradation rate | nih.gov, researchgate.net |

Table 2: Effect of Various Additives on Difloxacin Photodegradation This interactive table details how different substances impact the photodegradation of the parent compound, difloxacin, in aqueous solutions.

| Additive | Effect on Degradation | Citation |

|---|---|---|

| Humic Substances | Retards degradation (light barrier) | nih.gov, researchgate.net |

| Acetone | Accelerates degradation | nih.gov, researchgate.net |

| Hydrogen Peroxide | Accelerates degradation | nih.gov, researchgate.net |

| Phosphates | Accelerates degradation | nih.gov, researchgate.net |

| Fluoride | No significant influence | nih.gov, researchgate.net |

| Nitrate | No significant influence | nih.gov, researchgate.net |

| Sulfate | No significant influence | nih.gov, researchgate.net |

Q & A

Q. How can researchers confirm the structural identity and purity of Difloxacin D3 hydrochloride trihydrate?

To confirm structural identity, employ nuclear magnetic resonance (NMR) spectroscopy for deuterium labeling verification (critical for D3 isotopologues) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (MW 438.8701) . For purity, use reversed-phase HPLC with UV detection, referencing pharmacopeial methods for related fluoroquinolones (e.g., gradient elution with phosphate buffer and acetonitrile) . Quantify impurities via peak area normalization against a certified reference standard .

Q. What synthetic strategies are recommended for introducing deuterium into Difloxacin hydrochloride?

Deuterium labeling (e.g., methyl-D3 groups) typically involves isotopic exchange or deuterated reagent incorporation during synthesis. For methyl-D3 derivatives, use deuterated methyl iodide (CD3I) in alkylation steps under anhydrous conditions. Monitor reaction progress via LC-MS to ensure isotopic enrichment ≥98% . Purify intermediates using recrystallization in deuterated solvents (e.g., D2O) to minimize protium contamination .

Advanced Research Questions

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Develop a UPLC-MS/MS method with the following parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm)

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)

- Ionization : ESI+ with MRM transitions (e.g., m/z 439 → 381 for Difloxacin D3) .

Validate using ICH Q2(R1) guidelines, including matrix effect studies (e.g., spike-and-recovery in plasma) and stability under varying pH/temperature .

Q. What experimental designs address batch-to-batch variability in deuterated compounds like this compound?

Adopt a chemometrics approach:

- Use factorial design to evaluate critical parameters (e.g., reaction temperature, solvent purity).

- Analyze isotopic purity and crystallinity across batches via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

- Apply statistical tools (e.g., ANOVA) to identify variance sources and establish process control limits .

Q. How can researchers resolve contradictions in stability data for this compound under accelerated degradation conditions?

Conduct forced degradation studies:

- Acidic/Basic Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Expose to 3% H2O2 at 25°C.

- Photolysis : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours).

Analyze degradation products via LC-TOF-MS and compare fragmentation patterns with non-deuterated Difloxacin to distinguish isotopic effects from structural changes .

Q. What mechanistic studies elucidate the role of deuterium in this compound’s pharmacokinetics?

- Perform isotope effect studies : Compare metabolic stability (e.g., liver microsome assays) of Difloxacin D3 vs. non-deuterated forms. Measure CYP450-mediated oxidation rates using LC-MS/MS .

- Use molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding in crystal lattice formation, which affects solubility and bioavailability .

Methodological Challenges and Solutions

Q. How to validate a chiral purity method for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.